Rabenzazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

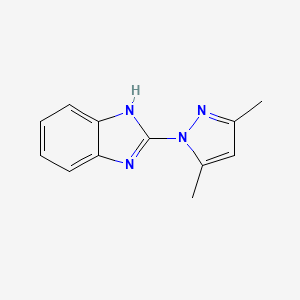

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGYNGIMTAFTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193342 | |

| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40341-04-6 | |

| Record name | Rabenzazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40341-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabenzazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040341046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABENZAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1545W9H5TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis of Rabeprazole Sodium

Abstract

Rabeprazole sodium is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] Its widespread use in treating acid-related gastrointestinal disorders necessitates robust, efficient, and scalable synthetic manufacturing processes. This technical guide provides an in-depth exploration of the predominant chemical synthesis pathways for Rabeprazole sodium, designed for researchers, chemists, and drug development professionals. We will deconstruct the core synthetic strategy, focusing on the preparation of key intermediates, the crucial condensation and oxidation steps, and the final salt formation. Furthermore, this guide delves into field-proven insights on process optimization, impurity profiling and control, and purification techniques essential for producing high-purity Active Pharmaceutical Ingredient (API) suitable for clinical use.

Introduction

The Role of Rabeprazole Sodium in Gastroenterology

Rabeprazole belongs to the class of substituted benzimidazoles, which are characterized as gastric proton-pump inhibitors. Unlike anticholinergic or H2-receptor antagonists, Rabeprazole directly and irreversibly blocks the final step of gastric acid production, making it highly effective for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison Syndrome.[2] Its efficacy and favorable pharmacokinetic profile have established it as a cornerstone in gastroenterological therapy.

Chemical Structure and Mechanism of Action

The chemical name for Rabeprazole is 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole. As a prodrug, it requires activation in an acidic environment. Within the acidic canaliculus of the parietal cell, Rabeprazole is protonated and converted to its active sulfenamide form, which then forms a stable covalent disulfide bond with cysteine residues on the H+/K+-ATPase, inactivating the pump.

Overview of the Prevailing Synthetic Strategy

The most commercially viable and widely reported synthesis of Rabeprazole sodium is a convergent process that can be broadly divided into three core stages.[3] This strategy hinges on the independent synthesis of two key heterocyclic intermediates—a substituted pyridine and a mercaptobenzimidazole—which are subsequently coupled and chemically modified to yield the final product.

The general synthetic workflow is as follows:

-

Synthesis of Intermediates : Preparation of a reactive substituted pyridine (the "left-hand" side) and a mercaptobenzimidazole derivative (the "right-hand" side).

-

Condensation Reaction : Coupling of the two intermediates via nucleophilic substitution to form a thioether bridge, yielding the Rabeprazole sulfide precursor.

-

Oxidation and Salt Formation : Selective oxidation of the thioether to the corresponding sulfoxide (Rabeprazole base), followed by conversion to the final sodium salt.

Caption: High-level overview of the convergent synthesis strategy for Rabeprazole Sodium.

Core Synthetic Pathway: A Stepwise Deconstruction

Synthesis of Key Intermediate I: The Substituted Pyridine Moiety

The synthesis of the activated pyridine intermediate, such as 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine or 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, is a critical and often multi-step part of the overall process.[3][4] A common industrial route starts with a readily available pyridine derivative.

A representative pathway proceeds as follows:

-

N-Oxidation : The pyridine nitrogen is oxidized to an N-oxide, which activates the pyridine ring for subsequent functionalization.

-

Nitration : The activated ring undergoes nitration, typically at the 4-position.

-

Alkoxide Displacement : The nitro group is displaced by an appropriate alkoxide, such as 3-methoxypropoxy, to introduce the desired side chain.[3]

-

Rearrangement & Chlorination : The N-oxide is treated with a chlorinating agent. A common method involves reaction with acetic anhydride to yield an acetoxymethyl intermediate, followed by hydrolysis to a hydroxymethyl group, and subsequent chlorination with agents like thionyl chloride (SOCl₂) or sulfuryl chloride to furnish the reactive chloromethyl intermediate.[3][5][6] The choice of thionyl chloride is driven by its efficacy in converting primary alcohols to alkyl chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed.

Caption: Synthetic pathway for the key substituted pyridine intermediate.

More efficient routes have been developed to reduce the number of steps. For example, some processes convert a 2-hydroxymethyl pyridine derivative directly to the 2-chloromethyl intermediate, bypassing the isolation of several intermediates to improve overall yield and reduce manufacturing costs.[5][7]

Synthesis of Key Intermediate II: The Benzimidazole Moiety

The second key intermediate, 2-mercapto-5-methoxy-1H-benzimidazole, is synthesized through a well-established cyclization reaction.[8] The process involves the condensation of 4-methoxy-o-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) in an alcoholic solvent.[9][10] The KOH acts as a catalyst, deprotonating the amine and facilitating the nucleophilic attack on the carbon disulfide, leading to ring closure and formation of the desired benzimidazole thiol.

Caption: Synthesis of the 2-mercaptobenzimidazole intermediate.

The Crucial Condensation Step: Formation of the Thioether Bridge

This step unites the two key intermediates to form the core structure of Rabeprazole. The reaction is a nucleophilic substitution where the thiolate anion of the mercaptobenzimidazole attacks the electrophilic carbon of the chloromethylpyridine, displacing the chloride ion.

The reaction is typically carried out in the presence of a base like sodium hydroxide in a suitable solvent such as ethanol or a mixture of water and a water-miscible solvent.[11] The base deprotonates the thiol group of the benzimidazole, generating the nucleophilic thiolate required for the substitution reaction. Controlling the temperature is important to ensure complete reaction and minimize side products.

Experimental Protocol: Synthesis of Rabeprazole Sulfide

-

Preparation : To a solution of 2-mercapto-5-methoxy-1H-benzimidazole in ethanol, add a stoichiometric amount of aqueous sodium hydroxide. Stir the mixture until a clear solution of the sodium thiolate is formed.

-

Condensation : To the thiolate solution, add the 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine intermediate, either neat or as a solution in a suitable solvent.

-

Reaction : Heat the reaction mixture to approximately 50°C and maintain for 3-4 hours, monitoring the reaction progress by HPLC or TLC.[11] An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions.[12]

-

Isolation : Upon completion, cool the reaction mixture. The product, Rabeprazole sulfide (2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole), can often be precipitated by adding water. The solid is then collected by filtration, washed, and dried.[11]

The Final Transformation: Oxidation to Sulfoxide and Salt Formation

The final steps involve the selective oxidation of the thioether to a sulfoxide and the subsequent formation of the sodium salt.

Sulfoxidation : This is a delicate step, as over-oxidation can lead to the formation of an undesired sulfone impurity.[12][13] While m-chloroperbenzoic acid (m-CPBA) was used in earlier syntheses, industrial processes have increasingly adopted milder and more cost-effective oxidizing agents like sodium hypochlorite (NaOCl).[14] The use of NaOCl in a controlled manner has been shown to significantly increase the yield of this step from as low as 40% to over 75%.[15] The reaction is typically performed at low temperatures (e.g., 0-5°C) in a chlorinated solvent like methylene chloride to maintain selectivity.[16]

Salt Formation : The Rabeprazole base is then converted to Rabeprazole sodium. This is achieved by dissolving the base in a suitable solvent system (e.g., ethanol, chloroform) and treating it with a stoichiometric equivalent of a sodium source, such as sodium hydroxide or sodium tert-butoxide.[17][18] The final amorphous or crystalline Rabeprazole sodium is then isolated by precipitation, often by adding an anti-solvent like diisopropyl ether, hexane, or cyclohexane, followed by filtration and drying under vacuum.[16][17][18]

Experimental Protocol: Oxidation and Salt Formation

-

Oxidation : Dissolve the Rabeprazole sulfide intermediate in methylene chloride and cool the solution to 0-5°C.[16] Slowly add a 2% sodium hypochlorite solution dropwise, maintaining the low temperature. Monitor the reaction closely by HPLC to ensure the complete consumption of the starting material while minimizing the formation of the sulfone byproduct.

-

Work-up : Once the reaction is complete, quench any excess oxidant. Separate the organic layer, wash it with water, and dry it over an anhydrous salt like sodium sulfate.

-

Salt Formation : Evaporate the solvent to obtain the Rabeprazole base. Dissolve the base in ethanol and add a solution of sodium hydroxide (1 equivalent) in ethanol.[17]

-

Isolation : Stir the solution until salt formation is complete. Add an anti-solvent such as diisopropyl ether slowly to precipitate the Rabeprazole sodium salt.[17] Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum at a controlled temperature to yield the final API.[14]

Process Optimization and Impurity Control

Strategies for Yield Improvement and Cost Reduction

For large-scale manufacturing, process efficiency is paramount. Key optimization strategies include:

-

Telescoping Reactions : Performing multiple synthetic steps in a single reactor without isolating intermediates. This reduces solvent usage, minimizes material handling losses, and improves overall productivity.[7]

-

Alternative Reagents : As demonstrated in the oxidation step, replacing expensive or hazardous reagents like m-CPBA with cheaper and safer alternatives like NaOCl can dramatically improve process economics and yield.[15]

-

Route Shortening : Developing synthetic routes that bypass multiple steps, such as the direct conversion of a 2-hydroxymethylpyridine to its chloro derivative, significantly enhances commercial viability.[5][19]

Identification and Characterization of Process-Related Impurities

Strict control of impurities is mandated by regulatory bodies like the ICH.[1] A thorough understanding of potential impurities is crucial for developing a robust manufacturing process. Six common impurities have been identified and characterized.[13]

| Impurity Name | Structure | Probable Formation Mechanism |

| Rabeprazole Sulfide | Thioether | Unreacted starting material from the oxidation step.[13] |

| Rabeprazole Sulfone | Sulfone (-SO₂-) | Over-oxidation of the thioether during the sulfoxidation step.[12][13][20] |

| Rabeprazole N-Oxide | Pyridine N-Oxide | Oxidation of the pyridine nitrogen atom, which can occur during the sulfoxidation step.[13][21] |

| Desmethyl Rabeprazole | Lacks methyl on pyridine | Impurity in the pyridine starting material or demethylation during synthesis.[13] |

| Chloro Impurity | Cl on pyridine ring | Side reaction during the chlorination of the pyridine intermediate. |

| Dimer Impurity | Two Rabeprazole units | Side reaction during the condensation step.[13] |

Purification Strategies for Pharmaceutical-Grade Rabeprazole Sodium

Achieving the high purity required for an API often involves a dedicated purification step. Common methods include:

-

Recrystallization : The crude Rabeprazole sodium is dissolved in a suitable solvent or solvent mixture (e.g., THF, MEK, acetone, toluene) at an elevated temperature, and then cooled to induce crystallization, leaving impurities behind in the mother liquor.[14]

-

Anti-Solvent Precipitation : A solution of crude Rabeprazole sodium is added to a larger volume of an "anti-solvent" in which it is insoluble, causing rapid and often effective precipitation of the pure product.[22]

-

Adsorbent Treatment : The use of activated charcoal during the process can effectively remove colored impurities and other minor contaminants.[22][23]

Conclusion

The chemical synthesis of Rabeprazole sodium is a well-refined, multi-step process that showcases the principles of modern pharmaceutical manufacturing. The convergent strategy, centered on the coupling of key pyridine and benzimidazole intermediates, provides a reliable and scalable framework. Continuous innovation in process chemistry, focusing on shortening synthetic routes, optimizing reaction conditions, and employing more efficient reagents, has been critical to improving yield and reducing costs. A rigorous approach to impurity control and the implementation of robust purification protocols are indispensable for ensuring the final API meets the stringent quality and safety standards required for therapeutic use.

References

-

Reddy, P. R., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development. Available from: [Link]

-

Patil, S. D., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available from: [Link]

-

Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Available from: [Link]

-

Patel, H. P., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOX. RASĀYAN J. Chem. Available from: [Link]

- Google Patents. CN106349220A - Purifying method for rabeprazole sodium.

-

FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Available from: [Link]

- Google Patents. US8071781B2 - Process for preparing rabeprazole sodium.

-

ResearchGate. (PDF) an efficient synthesis fo rabeprazole. Available from: [Link]

- Google Patents. EP2294064A2 - Process for purification of rabeprazole sodium.

- Google Patents. US20080071089A1 - Process for the Manufacture of Rabeprazole Sodium.

-

PubMed. Identification and characterization of potential impurities of rabeprazole sodium. Available from: [Link]

-

ResearchGate. Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. Available from: [Link]

-

Patsnap. Rabeprazole Sodium patented technology retrieval search results. Available from: [Link]

-

NISCAIR. Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Available from: [Link]

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

WIPO Patentscope. WO/2010/004571 PROCESS FOR PURIFICATION OF RABEPRAZOLE SODIUM. Available from: [Link]

- Google Patents. CN106674198A - Preparation method for key intermediate rabeprazole thioether.

-

PubMed. Identification, isolation and characterization of new impurity in rabeprazole sodium. Available from: [Link]

-

PrepChem.com. Synthesis of 5-methoxy-2-mercaptobenzimidazole. Available from: [Link]

- Google Patents. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.

-

Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. Available from: [Link]

-

ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. Available from: [Link]

-

JOCPR. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. Available from: [Link]

-

Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Available from: [Link]

-

New Drug Approvals. RABEPRAZOLE. Available from: [Link]

- Google Patents. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors.

- Google Patents. CN101580502A - Method for preparing Rabeprazole sodium.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. primescholars.com [primescholars.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 5. asianjpr.com [asianjpr.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8071781B2 - Process for preparing rabeprazole sodium - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. EP2294064A2 - Process for purification of rabeprazole sodium - Google Patents [patents.google.com]

- 17. Rabeprazole Sodium synthesis - chemicalbook [chemicalbook.com]

- 18. CN101580502A - Method for preparing Rabeprazole sodium - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. researchgate.net [researchgate.net]

- 22. US20080071089A1 - Process for the Manufacture of Rabeprazole Sodium - Google Patents [patents.google.com]

- 23. CN106349220A - Purifying method for rabeprazole sodium - Google Patents [patents.google.com]

Molecular structure and physicochemical properties of Rabeprazole

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of Rabeprazole

Foreword: A Scientist's Perspective on Rabeprazole

As a Senior Application Scientist, my focus extends beyond mere data points to the intricate causality that governs a molecule's behavior. Rabeprazole, a cornerstone in the management of acid-related disorders, is a compelling subject of study. It is not simply a compound but a sophisticated chemical tool, engineered to navigate a specific physiological environment and execute a precise inhibitory action. This guide is structured to reflect that journey—from its fundamental molecular architecture to the physicochemical characteristics that dictate its stability, absorption, and ultimately, its therapeutic efficacy. We will explore not just what its properties are, but why these properties make it an effective proton pump inhibitor (PPI) and how we, as scientists, can reliably measure and validate them.

Part 1: The Molecular Blueprint of Rabeprazole

Rabeprazole is a substituted benzimidazole, a class of molecules that forms the backbone of modern PPIs.[1] Its structure is a testament to targeted drug design, featuring two key heterocyclic rings—a benzimidazole and a pyridine ring—linked by a methylsulfinyl chain.[1] This sulfinyl group is a chiral center, making rabeprazole a racemic mixture of (R) and (S)-enantiomers.[1]

IUPAC Name: (RS)-2-([4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole.[1][2]

Chemical Formula: C₁₈H₂₁N₃O₃S.[1][3]

Molar Mass: 359.44 g·mol⁻¹.[1]

The specific substitutions on the pyridine and benzimidazole rings are not arbitrary; they are critical for modulating the molecule's acid stability and its pKa, which, as we will see, is a pivotal factor in its mechanism of action.[4]

Caption: Key functional components of the Rabeprazole molecule.

Part 2: Physicochemical Properties and Their Pharmaceutical Relevance

A drug's physicochemical properties are the bridge between its static structure and its dynamic behavior in a biological system. For rabeprazole, these properties are finely tuned for its unique journey from oral administration to its target, the H+/K+ ATPase in gastric parietal cells.

The data below is not merely a list but a set of parameters that dictate critical formulation and therapeutic choices. For instance, rabeprazole's profound instability in acidic conditions necessitates an enteric coating for oral dosage forms.[5][6] This is a direct consequence of its chemical reactivity, which is also harnessed for its therapeutic effect.

Quantitative Data Summary

| Property | Value | Significance in Drug Development & Action |

| Appearance | White to yellowish-white solid.[1][2] | Influences raw material quality control and identification. |

| pKa | ~5.0.[1][4][7] | The highest among PPIs, allowing for faster activation at higher pH levels, potentially leading to a quicker onset of action.[4][8] |

| Solubility | Rabeprazole: Very soluble in water and methanol; insoluble in ether and n-hexane.[1][9] Rabeprazole Sodium: Very soluble in water; freely soluble in ethanol.[9][10][11] | High aqueous solubility of the sodium salt is advantageous for formulation. Insoluble in non-polar solvents. |

| LogP (Octanol/Water) | 0.6.[2][3] | Indicates a degree of lipophilicity that allows for membrane passage to reach the parietal cell canaliculi. |

| Melting Point | Rabeprazole: 99-100 °C (decomposes).[2][3] Rabeprazole Sodium: 140-141 °C (decomposes).[3][9] | A critical parameter for manufacturing processes (e.g., wet granulation) and for assessing purity. |

| Stability | Highly unstable in acidic media; more stable under alkaline conditions.[5][6] Degrades in aqueous solution.[12] | Dictates the necessity for delayed-release, enteric-coated formulations to prevent premature degradation in the stomach.[5] |

Part 3: Mechanism of Action - A Structurally-Driven Process

Rabeprazole's efficacy is rooted in a fascinating, pH-dependent activation sequence. It is administered as an inactive prodrug, a deliberate design choice to ensure it remains inert until it reaches its highly acidic target environment.[2][13]

-

Systemic Absorption & Concentration: After absorption from the small intestine, rabeprazole travels through the bloodstream to the gastric parietal cells.[1] Being a weak base, it readily crosses the cell membrane and accumulates in the acidic secretory canaliculi of the parietal cells.[4]

-

Acid-Catalyzed Activation: The high concentration of protons (low pH) in the canaliculi is the trigger. Rabeprazole is protonated, initiating a chemical transformation into its active form, a reactive sulfenamide intermediate.[1][4][14] Rabeprazole's high pKa of ~5.0 means this activation occurs more rapidly and at a less acidic pH compared to other PPIs.[4][7][15]

-

Irreversible Inhibition: The activated sulfenamide then forms a stable, covalent disulfide bond with specific cysteine residues on the H+/K+ ATPase enzyme (the proton pump).[1][13] This bond is essentially irreversible, effectively inactivating the pump and blocking the final step of gastric acid secretion.[14][16]

This targeted, covalent inhibition explains the potent and prolonged acid suppression achieved by rabeprazole.

Caption: pH-dependent activation and mechanism of action of Rabeprazole.

Part 4: Experimental Protocols for Characterization

The trustworthiness of any scientific claim rests upon reproducible, validated methodologies. The following protocols represent standard, field-proven approaches for the analysis of rabeprazole, ensuring both identity and quality.

Methodology 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for separating, identifying, and quantifying components in a mixture. For rabeprazole, a stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to separate the active ingredient from any process-related impurities or degradation products.[17]

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer (e.g., 0.025 M potassium dihydrogen orthophosphate) and adjust the pH to a value where rabeprazole is stable, typically between 6.5 and 8.0.[17][18]

-

The mobile phase is a mixture of this buffer and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 65:35 (buffer:acetonitrile).[18]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 5 minutes to prevent air bubbles in the system.[19]

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of Rabeprazole Sodium working standard into a 10 mL volumetric flask.

-

Dissolve in the diluent (often the mobile phase itself) with the aid of sonication.[19]

-

Dilute to the mark to achieve a known concentration (e.g., 1000 µg/mL). Further dilute to a working concentration (e.g., 40 µg/mL).[19]

-

-

Sample Solution Preparation (from Tablets):

-

Weigh and finely powder a set number of rabeprazole tablets.

-

Transfer an amount of powder equivalent to 10 mg of rabeprazole into a 10 mL volumetric flask.

-

Add diluent, sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient, and dilute to volume.[18]

-

Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.[18] Further dilute to the same working concentration as the standard.

-

-

Chromatographic Conditions:

-

Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]

-

Flow Rate: 1.0 - 1.2 mL/min.[18]

-

Detection: UV spectrophotometer at a wavelength of ~284-285 nm, where rabeprazole exhibits strong absorbance.[18][19]

-

Run Time: Approximately 10 minutes, ensuring the rabeprazole peak is well-resolved from any other peaks.[18]

-

-

Analysis:

-

Inject the standard solution multiple times to verify system suitability (e.g., %RSD of peak area < 2.0).

-

Inject the sample solution.

-

Calculate the amount of rabeprazole in the sample by comparing the peak area of the sample to the peak area of the standard.

-

Caption: Standard workflow for the HPLC analysis of Rabeprazole tablets.

Methodology 2: In-Vitro Dissolution Testing

Rationale: Since rabeprazole is unstable in acid, its oral formulation is a delayed-release tablet designed to bypass the stomach. Dissolution testing is a critical quality control experiment that simulates this in-vivo process to ensure the drug is protected from acid and released at the appropriate time in the intestine.[5]

Step-by-Step Protocol:

-

Apparatus Setup:

-

Acid Stage (Simulated Gastric Fluid):

-

Place 700-750 mL of 0.1 N HCl into each dissolution vessel.[5][21]

-

Place one tablet in each vessel and start the apparatus.

-

Run for a specified time, typically 2 hours, to ensure the enteric coating remains intact.[11]

-

At the end of the stage, the amount of drug released should be minimal (e.g., less than 10%).[21] This is a measure of the coating's acid resistance.

-

-

Buffer Stage (Simulated Intestinal Fluid):

-

After the acid stage, add a pre-heated concentrated buffer to each vessel to raise the pH. For example, add 250 mL of 0.20 M tribasic sodium phosphate to achieve a final pH of 6.8.[11][20] Alternatively, the entire medium can be replaced with a buffer of pH 8.0 or 9.0.[21][22]

-

Continue the dissolution test for an additional 30 to 45 minutes.[11][21]

-

Withdraw samples at specified time points (e.g., 10, 15, 20, 30, 45 minutes).[20]

-

-

Sample Analysis:

-

Filter each sample immediately.

-

Analyze the concentration of rabeprazole in the samples using a validated UV-spectrophotometric or HPLC method as described previously.[23]

-

Plot the percentage of drug released versus time to generate a dissolution profile. More than 80% of the drug should be released within the specified time in the buffer stage.

-

Conclusion

Rabeprazole is a prime example of rational drug design, where a deep understanding of molecular structure and physicochemical properties has led to a highly effective therapeutic agent. Its unique benzimidazole structure, high pKa, and inherent instability in acid are not flaws but rather key features that are expertly harnessed to create a prodrug that activates precisely at its site of action. The analytical methodologies detailed herein provide the robust, self-validating systems necessary to ensure that every batch of this sophisticated molecule meets the stringent quality and performance standards required for patient safety and efficacy.

References

-

Rabeprazole - Wikipedia. [Link]

-

Rabeprazole | C18H21N3O3S | CID 5029 - PubChem - NIH. [Link]

-

Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets - Research Journal of Pharmacy and Technology. [Link]

-

A review of rabeprazole in the treatment of acid-related diseases - PMC - NIH. [Link]

-

RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [Link]

-

A review of rabeprazole in the treatment of acid-related diseases - PubMed. [Link]

-

What is the mechanism of Rabeprazole Sodium? - Patsnap Synapse. [Link]

-

Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Rabeprazole moa animation - proton pump mechanism of action - Nanobot Medical. [Link]

-

Rabeprazole: a pharmacologic and clinical review for acid-related disorders - PubMed. [Link]

-

Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. [Link]

-

Efficacy of Rabeprazole in Gastric acid-Induced Disorders. [Link]

-

Development and validation of a dissolution test for rabeprazole sodium in coated tablets. [Link]

-

Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - NIH. [Link]

- US20090137633A1 - Stable pharmaceutical composition of rabeprazole - Google P

-

Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. [Link]

-

Stability studies of Rabeprazole sodium | Download Scientific Diagram - ResearchGate. [Link]

-

Rabeprazole sodium monohydrate | C18H22N3NaO4S | CID 71587910 - PubChem. [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. [Link]

-

Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed. [Link]

-

Rabeprazole. [Link]

-

Rabeprazole Delayed Release Capsules : Package Insert / Prescribing Info - Drugs.com. [Link]

-

Rabeprazole sodium structure | Download Scientific Diagram - ResearchGate. [Link]

-

Development of RP-HPLC Method for the Estimation of Rabeprazole in Pure and Tablet Dosage Form - ResearchGate. [Link]

-

Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - NIH. [Link]

-

Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - ResearchGate. [Link]

-

Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - MDPI. [Link]

Sources

- 1. Rabeprazole - Wikipedia [en.wikipedia.org]

- 2. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. drugs.com [drugs.com]

- 7. A review of rabeprazole in the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rabeprazole: a pharmacologic and clinical review for acid-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rabeprazole [drugfuture.com]

- 10. Rabeprazole Sodium | 117976-90-6 [amp.chemicalbook.com]

- 11. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20090137633A1 - Stable pharmaceutical composition of rabeprazole - Google Patents [patents.google.com]

- 13. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 14. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Efficacy of Rabeprazole in Gastric acid-Induced Disorders – Finecure Pharmaceuticals Limited [finecurepharma.com]

- 16. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]

- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. sphinxsai.com [sphinxsai.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Development and validation of a dissolution test for rabeprazole sodium in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Bioavailability of Rabeprazole

This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and bioavailability of rabeprazole, a proton pump inhibitor (PPI) widely used in the management of acid-related disorders. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate processes governing rabeprazole's journey through the body, the methodologies to precisely measure it, and the scientific rationale underpinning these experimental designs.

Introduction: The Unique Profile of Rabeprazole

Rabeprazole is a substituted benzimidazole that irreversibly inhibits the gastric H+/K+-ATPase (the proton pump), thereby suppressing gastric acid secretion.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic (PK) and bioavailability profile. A key feature that distinguishes rabeprazole from other PPIs is its dual metabolism pathway: a significant portion is metabolized through a non-enzymatic reduction, with a lesser dependence on the polymorphic cytochrome P450 (CYP) isoenzymes, particularly CYP2C19.[3][4][5] This characteristic contributes to a more consistent pharmacokinetic profile across different patient populations.[5]

Due to its instability in acidic environments, rabeprazole is formulated in enteric-coated tablets to ensure it bypasses the stomach and is absorbed in the more alkaline milieu of the small intestine.[6] The absolute bioavailability of an oral 20 mg dose of rabeprazole is approximately 52%.[7]

The Journey Through the Body: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration of an enteric-coated tablet, rabeprazole is rapidly absorbed from the small intestine.[8] Peak plasma concentrations (Cmax) are typically reached between 3 to 4 hours post-dose.[7] The pharmacokinetics of rabeprazole are linear over a dose range of 10 to 80 mg, with Cmax and the area under the plasma concentration-time curve (AUC) being proportional to the administered dose.[8]

The co-administration of food can delay the absorption of rabeprazole, as evidenced by a delayed time to maximum concentration (Tmax); however, it does not significantly impact the overall bioavailability (AUC).[9][10] Similarly, antacids do not have a clinically relevant effect on rabeprazole's bioavailability.[6][7]

Distribution

Once absorbed into the systemic circulation, rabeprazole is extensively bound to human plasma proteins, with a binding percentage of approximately 97%.[2] It has a volume of distribution of about 0.34 L/kg, indicating its distribution into various tissues.[6]

Metabolism: A Tale of Two Pathways

Rabeprazole undergoes extensive hepatic metabolism.[3] A distinguishing feature of rabeprazole is its dual metabolic clearance, which involves both enzymatic and non-enzymatic pathways.[3][4]

-

Non-Enzymatic Pathway: A significant portion of rabeprazole is reduced to rabeprazole thioether through a non-enzymatic, acid-catalyzed process.[3][4][11] This pathway is a primary contributor to its overall clearance and is independent of the CYP enzyme system.[12]

-

Enzymatic Pathway: The remainder of rabeprazole is metabolized by the cytochrome P450 system.[3]

The lesser dependence on the highly polymorphic CYP2C19 enzyme, compared to other PPIs, results in a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions with other CYP2C19 substrates.[1][5]

Caption: Metabolic Pathway of Rabeprazole.

Excretion

The metabolites of rabeprazole are primarily excreted in the urine, accounting for approximately 90% of the administered dose.[3] The remaining 10% is eliminated in the feces.[3] The elimination half-life of rabeprazole is short, approximately 1 to 1.5 hours.[7][8]

Quantifying Rabeprazole In Vivo: A Methodological Deep Dive

The accurate quantification of rabeprazole in biological matrices is paramount for pharmacokinetic and bioavailability studies. The inherent instability of rabeprazole in acidic conditions necessitates careful sample handling and the use of robust, validated analytical methods.[13]

Experimental Workflow for an In Vivo Pharmacokinetic Study

A typical in vivo pharmacokinetic study for rabeprazole follows a meticulously planned workflow to ensure data integrity and ethical conduct.

Caption: In Vivo Pharmacokinetic Study Workflow.

Detailed Protocol: LC-MS/MS Bioanalytical Method

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying rabeprazole in plasma due to its high sensitivity and specificity.

Objective: To accurately determine the concentration of rabeprazole in human plasma.

Principle: This method employs liquid-liquid extraction to isolate rabeprazole and an internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled internal standard (e.g., 13C-D3-Rabeprazole) is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the results.[14]

Step-by-Step Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a polypropylene tube, add 10 µL of the internal standard working solution (e.g., 50 ng/mL 13C-D3-Rabeprazole).

-

Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7.0) and vortex briefly.

-

Add 2.5 mL of an organic extraction solvent mixture (e.g., n-hexane:tert-Butyl methyl ether, 55:45, v/v).

-

Vortex mix for 10 minutes at 1500 rpm.

-

Centrifuge at 4,000 rpm for 5 minutes at 4°C.

-

Transfer 2 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm).[14]

-

Mobile Phase: An isocratic mixture of 40% 10 mM ammonium acetate solution and 60% acetonitrile.[14]

-

Flow Rate: 0.700 mL/min.[14]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[14]

-

MRM Transitions:

-

Rabeprazole: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized based on the instrument and standards used)

-

-

Self-Validating System: Method Validation

To ensure the reliability of the data, the bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). This validation process serves as a self-validating system for the protocol.

-

Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of rabeprazole and the internal standard.[14]

-

Linearity: A calibration curve is constructed using a series of standards of known concentrations in the biological matrix. The linear range for rabeprazole in plasma is typically established, for example, from 0.1 ng/mL to 150 ng/mL.[14]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[14]

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to the response of unextracted standards.[14]

-

Matrix Effect: Evaluated to ensure that components of the plasma matrix do not suppress or enhance the ionization of the analyte and internal standard.[14]

-

Stability: The stability of rabeprazole in plasma is assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -70°C.[15]

Pharmacokinetic Parameters and Data Interpretation

The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

| Parameter | Description | Typical Value for a 20 mg Oral Dose |

| Cmax | Maximum observed plasma concentration | Varies, but typically in the range of 400-600 ng/mL |

| Tmax | Time to reach Cmax | 3-4 hours |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Varies depending on the study population |

| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | Varies depending on the study population |

| t1/2 | Elimination half-life | Approximately 1-1.5 hours |

| CL/F | Apparent total body clearance | Varies, but a mean of ~283 mL/min has been reported after IV administration |

| Vd/F | Apparent volume of distribution | ~0.34 L/kg |

Note: These values can vary depending on the study population, formulation, and analytical methodology.

Special Populations and Drug Interactions

Hepatic Impairment

In patients with mild to moderate liver cirrhosis, the clearance of rabeprazole is reduced, leading to an approximate doubling of the AUC and a 50% increase in Cmax compared to healthy individuals.[7][16] Despite these changes, dose adjustments are generally not required in this population, though caution is advised in patients with severe liver disease.[16][17]

Geriatric Population

Elderly individuals may exhibit a modest increase in rabeprazole exposure (e.g., a 60% increase in Cmax and a doubling of AUC after repeated dosing).[7] However, dosage adjustments are typically not necessary.[7]

Drug-Drug Interactions

Due to its significant non-enzymatic metabolism, rabeprazole has a lower potential for clinically significant drug-drug interactions compared to other PPIs that are more heavily reliant on CYP2C19 for their clearance.[5] However, as with all PPIs, rabeprazole can affect the absorption of drugs whose bioavailability is pH-dependent (e.g., ketoconazole, digoxin).[6]

Conclusion

The in vivo pharmacokinetics of rabeprazole are characterized by rapid absorption from an enteric-coated formulation, extensive plasma protein binding, and a unique dual metabolic pathway involving both non-enzymatic and enzymatic routes. Its absolute bioavailability is approximately 52%. The lesser dependence on the polymorphic CYP2C19 enzyme system contributes to a more consistent and predictable pharmacokinetic profile. A thorough understanding of these characteristics, coupled with the application of robust and validated bioanalytical methods, is essential for the successful development and clinical application of rabeprazole and for guiding further research in the field of gastric acid suppression.

References

-

Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. Retrieved from [Link]

-

Park, C. W., Rhee, Y. S., Go, B. W., Lee, H. S., Park, E. S., & Kim, J. H. (2003). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. Journal of the Korean Chemical Society, 47(5), 489-494. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 10). Rabeprazole. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

-

Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. Retrieved from [Link]

-

Park, C. W., Rhee, Y. S., Go, B. W., Lee, H. S., Park, E. S., & Kim, J. H. (2003). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. Journal of the Korean Chemical Society, 47(5), 489-494. Retrieved from [Link]

-

Srinivas, N. R. (2006). High performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid phase extraction. Journal of Chromatography B, 831(1-2), 294-298. Retrieved from [Link]

-

PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. Retrieved January 18, 2026, from [Link]

-

PharmGKB. (n.d.). rabeprazole. Retrieved January 18, 2026, from [Link]

-

Lee, J. H., et al. (2010). In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1127-1132. Retrieved from [Link]

-

Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary pharmacology & therapeutics, 13 Suppl 3, 27–36. Retrieved from [Link]

-

Shankar, S., & Suneetha, V. (2014). Bioanalytical method for measurement of rabeprazole in human plasma. Scholars Research Library, 6(2), 16-21. Retrieved from [Link]

-

Humphries, T. J., & Schwartz, H. (1999). Rabeprazole: pharmacokinetics in patients with stable, compensated cirrhosis. The Journal of clinical pharmacology, 39(3), 284–289. Retrieved from [Link]

-

Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., Tateishi, T., & Suzuki, T. (2005). Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. British journal of clinical pharmacology, 59(4), 439–445. Retrieved from [Link]

-

Tak, S., Seo, J. H., Lee, S. Y., Kim, S. H., Lee, K. T., & Kim, S. K. (2009). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma: Application of Pharmacokinetics Study. Journal of Pharmaceutical Investigation, 39(1), 1-7. Retrieved from [Link]

-

Tak, S., et al. (2009). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma: Application of Pharmacokinetics Study. Journal of Korean Pharmaceutical Sciences, 39(1), 1-7. Retrieved from [Link]

-

Lima, J. J., & Thomas, C. D. (2020). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert opinion on drug metabolism & toxicology, 16(10), 915–929. Retrieved from [Link]

-

Gopinath, S., Kumar, P., Kumar, R., & Dhanaraju, M. D. (2015). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of pharmaceutical and biomedical analysis, 114, 243–250. Retrieved from [Link]

-

Lee, S. W. (2021). Review article: Relationship between the metabolism and efficacy of proton pump inhibitors - Focus on rabeprazole. Journal of Neurogastroenterology and Motility, 27(1), 23-31. Retrieved from [Link]

-

Wang, L., et al. (2010). RP-HPLC Determination of Rabeprazole Sodium in Human Plasma. Chinese Journal of Pharmaceutical Analysis, 30(5), 923-925. Retrieved from [Link]

-

Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary pharmacology & therapeutics, 13 Suppl 3, 27–36. Retrieved from [Link]

-

Swan, H. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary pharmacology & therapeutics, 13 Suppl 3, 21–26. Retrieved from [Link]

-

Shinkai, H., et al. (2000). Effect of food on the pharmacokinetics of rabeprazole tablets. Arzneimittelforschung, 50(11), 1013-1017. Retrieved from [Link]

-

Rhee, Y. S., et al. (2008). Degradation behaviors of rabeprazole and the formation of thioether rabeprazole in binary blends with carbomer 934 as a function of storage time. Archives of Pharmacal Research, 31(11), 1488-1494. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s) - Aciphex. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Rabeprazole. Retrieved January 18, 2026, from [Link]

-

Naseer, A., et al. (2016). Oral Pharmacokinetics of Rabeprazole in Local Healthy Male Volunteers of Pakistan. Latin American Journal of Pharmacy, 35(1), 1-5. Retrieved from [Link]

-

Setoyama, T., et al. (2005). Pharmacokinetics of rabeprazole following single intravenous and oral administration to healthy subjects. International Journal of Clinical Pharmacology and Therapeutics, 43(1), 37-42. Retrieved from [Link]

-

Fuhr, U., & Jetter, A. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Clinical pharmacokinetics, 41(13), 1043–1057. Retrieved from [Link]

-

Ren, S., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Journal of Pharmaceutical Sciences, 99(1), 289-299. Retrieved from [Link]

-

Eisai Inc. (2010). A Pharmacokinetic and Relative Bioavailability Study With Rabeprazole Sodium in Healthy Adult Volunteers. ClinicalTrials.gov. Retrieved from [Link]

-

Lee, S. H., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Pharmaceutics, 13(2), 269. Retrieved from [Link]

-

Svensson, C. K. (1989). Ethical considerations in the conduct of clinical pharmacokinetic studies. Clinical pharmacokinetics, 17(4), 217–222. Retrieved from [Link]

-

Thyssen, A., et al. (2015). Pharmacokinetics of rabeprazole granules versus tablets, and the effect of food on the pharmacokinetics of rabeprazole granules in healthy adults-cross-study comparison. Clinical pharmacology in drug development, 4(2), 131-139. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2002). Guidance for Industry: Food-Effect Bioavailability and Fed Bioequivalence Studies. Retrieved from [Link]

-

Wake Forest University School of Medicine. (n.d.). Ethics in Clinical Research: Foundations and Current Issues. Retrieved January 18, 2026, from [Link]

-

Lilley, L. L., Rainforth, S. J., & Snyder, J. S. (2021). Pharmacology and the Nursing Process. Elsevier. Retrieved from [Link]

-

Humphries, T. J., & Schwartz, H. (1999). Rabeprazole: Pharmacokinetics in patients with stable, compensated cirrhosis. The Journal of clinical pharmacology, 39(3), 284-9. Retrieved from [Link]

-

Villalón-García, I., et al. (2020). Effect of food on the pharmacokinetics of omeprazole, pantoprazole and rabeprazole. European journal of clinical pharmacology, 76(10), 1395-1402. Retrieved from [Link]

-

News-Medical.Net. (2022, July 18). Regulations and Ethics of Clinical Trials. Retrieved from [Link]

-

NIH Collaboratory. (n.d.). Ethics and Regulatory. Retrieved January 18, 2026, from [Link]

-

Scarpignato, C., & Pelosini, I. (2006). A review of rabeprazole in the treatment of acid-related diseases. Expert opinion on pharmacotherapy, 7(12), 1637–1661. Retrieved from [Link]

Sources

- 1. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Rabeprazole - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. Review article: cytochrome P450 and the metabolism of proton pump inhibitors — emphasis on rabeprazole | Semantic Scholar [semanticscholar.org]

- 6. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Food and Dosing Regimen on Safety and Efficacy of Proton Pump Inhibitors Therapy—A Literature Review [mdpi.com]

- 10. Effect of food on the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. japsonline.com [japsonline.com]

- 15. japsonline.com [japsonline.com]

- 16. Rabeprazole: pharmacokinetics in patients with stable, compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation and Metabolic Pathways of Rabeprazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical stability and metabolic fate of rabeprazole, a second-generation proton pump inhibitor (PPI). An understanding of its degradation pathways is critical for formulation development, stability testing, and ensuring therapeutic efficacy and safety. Similarly, identifying its metabolites is fundamental to comprehending its pharmacokinetic profile and potential drug-drug interactions. This document synthesizes data from forced degradation studies and metabolic investigations to provide a holistic view for the scientific community.

Introduction to Rabeprazole and its Clinical Significance

Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] It is widely prescribed for the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease.[2] Chemically, rabeprazole is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus to its active sulfenamide form.[1] However, this inherent acid lability also makes rabeprazole susceptible to degradation, posing challenges for analytical method development and pharmaceutical formulation.[3]

The metabolism of rabeprazole is complex, involving both enzymatic and non-enzymatic pathways.[4][5] Unlike other PPIs, rabeprazole's metabolism is less dependent on the polymorphic cytochrome P450 (CYP) isoenzyme CYP2C19, leading to more predictable inter-individual pharmacokinetic variability.[5] A significant portion of its clearance is through a non-enzymatic reduction to rabeprazole thioether.[4][5] The primary enzymatic routes involve CYP3A4 and CYP2C19, leading to the formation of rabeprazole sulfone and desmethyl rabeprazole, respectively.[5][6]

Forced Degradation Pathways of Rabeprazole

Forced degradation studies, as mandated by the International Conference on Harmonisation (ICH) guidelines, are essential for establishing the stability-indicating nature of analytical methods and for elucidating the likely degradation products that may form under various storage and handling conditions.[7] Rabeprazole has been shown to be susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress.[8][9]

Acid-Catalyzed Degradation

Rabeprazole is notoriously unstable in acidic conditions.[3] The acidic environment catalyzes the conversion of the benzimidazole ring system into various degradation products. The primary mechanism involves the protonation of the benzimidazole nitrogen, followed by intramolecular rearrangement.

-

Key Degradation Products: The major degradation product identified under acidic hydrolysis is rabeprazole thioether.[3] Other identified degradants include various benzimidazole derivatives resulting from the cleavage of the molecule.[2]

Caption: Acid-catalyzed degradation of rabeprazole.

Base-Catalyzed Degradation

Under alkaline conditions, rabeprazole also undergoes significant degradation. The mechanism differs from acid hydrolysis and often involves the sulfinyl group.

-

Key Degradation Products: Studies have shown the formation of rabeprazole sulfone and other oxidized species. The exact structures can vary depending on the strength of the base and the reaction conditions.

Caption: Base-catalyzed degradation of rabeprazole.

Oxidative Degradation

Rabeprazole is highly labile to oxidative stress. The sulfur atom in the sulfinyl bridge is particularly susceptible to oxidation.

-

Key Degradation Products: The primary product of oxidative degradation is rabeprazole sulfone, where the sulfinyl group is oxidized to a sulfonyl group.[6] N-oxide derivatives have also been reported.

Caption: Oxidative degradation of rabeprazole.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of rabeprazole. The energy from the photons can lead to the cleavage of chemical bonds and the formation of new structures.

-

Key Degradation Products: Photodegradation studies have identified benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol as major products.[2][10] This indicates a cleavage of the methylene sulfinyl bridge connecting the benzimidazole and pyridine rings.

Caption: Photodegradation pathway of rabeprazole.

Metabolic Pathways and Metabolite Identification

The biotransformation of rabeprazole in the body is a crucial determinant of its pharmacokinetic profile and duration of action. It undergoes extensive metabolism primarily in the liver.[4]

Enzymatic and Non-Enzymatic Metabolism

Rabeprazole's metabolism is characterized by a significant non-enzymatic pathway in addition to the typical CYP450-mediated reactions.[5]

-

Non-Enzymatic Reduction: A major route of rabeprazole clearance is the non-enzymatic reduction to its thioether metabolite.[4][5] This pathway contributes to its lower dependence on CYP2C19 polymorphism compared to other PPIs.

-

CYP-Mediated Oxidation: The cytochrome P450 system, particularly CYP3A4 and CYP2C19, is responsible for the oxidative metabolism of rabeprazole.[5][6]

Caption: Metabolic pathway of rabeprazole.

Major Metabolites and Their Significance

The primary metabolites of rabeprazole have been identified and characterized in various biological matrices.

-

Rabeprazole Thioether (Sulfide): The major metabolite formed via non-enzymatic reduction.[12] It is considered to have minimal to no antisecretory activity.[13]

-

Rabeprazole Sulfone: Formed through CYP3A4-mediated oxidation.[11] Like the thioether, it does not significantly contribute to the pharmacological effect of rabeprazole.[13]

-

Desmethyl Rabeprazole Thioether: A downstream metabolite formed from either rabeprazole thioether or desmethyl rabeprazole.[5]

-

Carboxylic Acid and Mercapturic Acid Conjugates: These are further downstream metabolites that are primarily excreted in the urine.[4]

Experimental Protocols

The following protocols are generalized frameworks for conducting forced degradation studies and identifying metabolites. Specific parameters should be optimized based on the available instrumentation and the specific goals of the study.

Forced Degradation Study Protocol

Objective: To generate degradation products of rabeprazole under various stress conditions as per ICH guidelines.

Materials:

-

Rabeprazole sodium reference standard

-

Hydrochloric acid (0.1 M)[8]

-

Sodium hydroxide (0.5 M)[8]

-

Hydrogen peroxide (3%)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

pH meter, water bath, photostability chamber, oven

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve rabeprazole sodium in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 45 minutes).[8]

-

Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.5 M NaOH.

-

Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 2 hours).[8]

-

Periodically withdraw samples, neutralize with an equivalent amount of 0.5 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a specified duration (e.g., 30 minutes).[8]

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Place the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified period.

-

Also, expose a solution of the drug to heat.

-

At various time points, withdraw samples, dissolve/dilute appropriately, and analyze.

-

-

Photodegradation:

-

Expose the solid drug substance and a solution of the drug to UV and visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines.

-

Analyze the samples at appropriate intervals.

-

-

Analysis:

-

Analyze all stressed samples by a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for identification of degradation products.

-

Metabolite Identification Workflow

Objective: To identify and characterize rabeprazole metabolites in in-vitro or in-vivo samples.

Materials:

-

Human liver microsomes (HLMs) or other in-vitro systems

-

NADPH regenerating system

-

Biological samples (plasma, urine) from subjects administered rabeprazole

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

In-Vitro Incubation (using HLMs):

-

Prepare an incubation mixture containing HLMs, rabeprazole, and phosphate buffer (pH 7.4).

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge to precipitate proteins.

-

-

In-Vivo Sample Preparation:

-

For plasma or urine samples, perform a protein precipitation step followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Use a suitable reverse-phase HPLC column (e.g., C18) and a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7][14]

-

Acquire full-scan mass spectra to identify potential metabolites based on their mass-to-charge ratio (m/z).

-

Perform tandem mass spectrometry (MS/MS) on the parent drug and potential metabolites to obtain fragmentation patterns.

-

-

Structure Elucidation:

-

Compare the fragmentation patterns of the metabolites with that of the parent drug to propose structures.

-

Accurate mass measurements from high-resolution mass spectrometry (HRMS) can help determine the elemental composition of the metabolites.[7]

-

For definitive structure confirmation, isolation of the metabolite followed by NMR spectroscopy may be necessary.[14]

-

Caption: General workflow for metabolite identification.

Data Summary

The following table summarizes the key degradation products and metabolites of rabeprazole identified through various analytical techniques.

| Compound Type | Compound Name | Formation Pathway | m/z [M+H]+ | Analytical Technique(s) |

| Degradation Product | Rabeprazole Thioether | Acid Hydrolysis | 344 | LC-MS |

| Degradation Product | Rabeprazole Sulfone | Base Hydrolysis, Oxidation | 376 | LC-MS |

| Degradation Product | Benzimidazolone | Photodegradation | 135 | HPLC, NMR[2] |

| Degradation Product | Benzimidazole | Photodegradation | 119 | HPLC, NMR[2] |

| Metabolite | Rabeprazole Thioether | Non-enzymatic Reduction | 344 | LC-MS[12] |

| Metabolite | Rabeprazole Sulfone | CYP3A4 Oxidation | 376 | LC-MS[11] |

| Metabolite | Desmethyl Rabeprazole | CYP2C19 Demethylation | 345 | LC-MS |

Conclusion

This technical guide has provided a detailed overview of the degradation and metabolic pathways of rabeprazole. A thorough understanding of its instability under various stress conditions is paramount for the development of stable pharmaceutical formulations and robust analytical methods. The elucidation of its metabolic pathways, particularly the significant role of non-enzymatic reduction, explains its unique pharmacokinetic profile among proton pump inhibitors. The experimental frameworks provided herein serve as a foundation for researchers and drug development professionals to further investigate the complex chemistry and biochemistry of rabeprazole.

References

-

Bhandi, M. M., Borkar, R. M., Shankar, G., Raut, S., Nagesh, N., & Srinivas, R. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 6(12), 9786-9796. [Link]

-

Wikipedia. (n.d.). Rabeprazole. Retrieved from [Link]

-

Bhandi, M. M., Borkar, R. M., Shankar, G., Raut, S., Nagesh, N., & Srinivas, R. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1 H-NMR experiments. RSC Advances, 6(12), 9786-9796. [Link]

-

ClinPGx. (n.d.). Rabeprazole Pathway, Pharmacokinetics. Retrieved from [Link]

-

ClinPGx. (n.d.). rabeprazole. Retrieved from [Link]

-

Bhandi, M. M., et al. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC/ESI/MS/MS and 1H-NMR experiments: In vitro toxicity evaluation of major degradation products. Request PDF. [Link]

-

PubChem. (n.d.). Rabeprazole. National Institutes of Health. Retrieved from [Link]

-

Request PDF. (n.d.). Identification of Degradation Products in Stressed Tablets of Rabeprazole Sodium by HPLC-Hyphenated Techniques. [Link]

-

Deranged Physiology. (n.d.). Rabeprazole. Retrieved from [Link]

-

Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]

-

ResearchGate. (n.d.). (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]

-

Tutunji, M. F., et al. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 88-93. [Link]

-

PubChem. (n.d.). Rabeprazole-thioether. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. [Link]

-

MDPI. (2022). An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. Molecules, 27(24), 8996. [Link]

-

Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. [Link]

-

WJPPS. (n.d.). method development and validation and forced degradation study on rabeprazole sodium using rphplc. [Link]

-

Request PDF. (n.d.). Structural elucidation of rabeprazole sodium photodegradation products. [Link]

-

ResearchGate. (n.d.). Forced Degradation of Rabeprazole Sodium. [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Rabeprazole - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1 H-NMR experiments: in vitro toxicity eval ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA27965H [pubs.rsc.org]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]